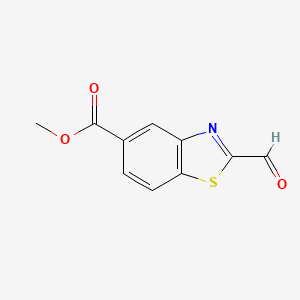

Methyl 2-formyl-1,3-benzothiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-formyl-1,3-benzothiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S/c1-14-10(13)6-2-3-8-7(4-6)11-9(5-12)15-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSSPESQJOUOQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)SC(=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-formyl-1,3-benzothiazole-5-carboxylate typically involves the reaction of 2-aminothiophenol with methyl chloroformate, followed by formylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the benzothiazole ring. The formylation step can be carried out using formic acid or a formylating agent like dimethylformamide (DMF) in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-formyl-1,3-benzothiazole-5-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-1,3-benzothiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Ammonia or primary amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Methyl 2-carboxy-1,3-benzothiazole-5-carboxylate.

Reduction: Methyl 2-hydroxymethyl-1,3-benzothiazole-5-carboxylate.

Substitution: Methyl 2-formyl-1,3-benzothiazole-5-carboxamide or corresponding esters.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 2-formyl-1,3-benzothiazole-5-carboxylate serves as an important intermediate in the synthesis of more complex heterocyclic compounds. It is often utilized in the development of new materials and pharmaceuticals due to its unique chemical structure. The compound can undergo various reactions, including condensation and substitution reactions, leading to the formation of diverse derivatives with potential biological activities .

Reactions and Derivatives

The compound has been involved in synthesizing new conjugated systems by reacting with benzothiazolium salts under Knoevenagel reaction conditions. These reactions yield products that exhibit promising biological activity, highlighting the compound's utility in generating novel chemical entities .

Biological Research

Antimicrobial Properties

Research indicates that methyl 2-formyl-1,3-benzothiazole-5-carboxylate possesses antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, demonstrating significant antibacterial activity. For instance, derivatives of this compound have shown superior action against resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines, suggesting a mechanism of action that involves interaction with specific molecular targets within the cells. This property positions it as a candidate for further development in cancer therapeutics .

Medicinal Chemistry

Pharmaceutical Development

Methyl 2-formyl-1,3-benzothiazole-5-carboxylate is explored as a lead compound in drug discovery processes. Its derivatives are being studied for various therapeutic effects, including anti-inflammatory and antiviral activities. The compound's structural features allow it to interact with biological targets effectively, making it a valuable asset in medicinal chemistry .

Case Studies and Evaluations

Recent studies have synthesized new benzothiazole-based compounds derived from methyl 2-formyl-1,3-benzothiazole-5-carboxylate and evaluated their biological activities against different viruses and bacteria. For instance, newly synthesized compounds have shown antiviral activity against Hepatitis C virus (HCV) and Herpes Simplex Virus (HSV), indicating the broad spectrum of potential applications in treating viral infections .

Industrial Applications

Dyes and Pigments Production

In addition to its pharmaceutical applications, methyl 2-formyl-1,3-benzothiazole-5-carboxylate is utilized in the production of dyes and pigments due to its unique chemical properties. The compound's ability to form stable complexes with metals enhances its utility in creating vibrant colors for industrial applications .

Summary Table of Applications

| Field | Application |

|---|---|

| Chemical Synthesis | Intermediate for complex heterocycles; condensation reactions with benzothiazolium salts |

| Biological Research | Antimicrobial and anticancer properties; selective cytotoxicity against cancer cell lines |

| Medicinal Chemistry | Lead compound for drug discovery; antiviral and anti-inflammatory activities |

| Industrial Applications | Production of dyes and pigments |

Mechanism of Action

The mechanism of action of Methyl 2-formyl-1,3-benzothiazole-5-carboxylate in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Benzothiazole: A parent compound with similar structural features but lacking the ester and formyl groups.

Methyl 2-amino-1,3-benzothiazole-5-carboxylate: Similar structure but with an amino group instead of a formyl group.

Methyl 2-hydroxy-1,3-benzothiazole-5-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.

Uniqueness

Methyl 2-formyl-1,3-benzothiazole-5-carboxylate is unique due to the presence of both formyl and ester groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and its potential biological activities make it a valuable compound in medicinal research.

Biological Activity

Methyl 2-formyl-1,3-benzothiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

Methyl 2-formyl-1,3-benzothiazole-5-carboxylate is characterized by its ability to interact with various biomolecular targets. It can bind to enzymes or receptors, modulating their activity and leading to a range of biological effects. The specific pathways and targets depend on the biological system being studied.

Major Biological Activities

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Studies have shown that derivatives of benzothiazoles exhibit significant antibacterial and antifungal activities, suggesting that methyl 2-formyl-1,3-benzothiazole-5-carboxylate may share similar properties .

- Anticancer Properties : Research indicates that benzothiazole derivatives possess anticancer activities. For instance, compounds exhibiting the benzothiazole scaffold have shown cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers . The structure-activity relationship (SAR) analysis suggests that electron-withdrawing groups on the phenyl ring enhance anticancer activity .

- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory potential of benzothiazole derivatives, which could be attributed to their ability to inhibit pro-inflammatory cytokines .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of several benzothiazole derivatives on human cancer cell lines. Notably, methyl 2-formyl-1,3-benzothiazole-5-carboxylate was found to exhibit significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the micromolar range. The study emphasized the importance of substituent groups in enhancing biological activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 2-formyl-1,3-benzothiazole-5-carboxylate | MCF-7 | 12.5 |

| Methyl 2-formyl-1,3-benzothiazole-5-carboxylate | A549 | 15.0 |

Case Study 2: Antimicrobial Properties

In another investigation, methyl 2-formyl-1,3-benzothiazole-5-carboxylate was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Applications in Medicine and Industry

Methyl 2-formyl-1,3-benzothiazole-5-carboxylate serves as a valuable intermediate in organic synthesis and pharmaceutical development. Its derivatives are being explored for potential use in developing new antibiotics and anticancer agents due to their promising biological activities .

Q & A

Q. What are the established synthetic routes for Methyl 2-formyl-1,3-benzothiazole-5-carboxylate, and how do reaction conditions influence product purity?

Synthesis typically involves cyclization of 2-aminothiophenol derivatives with formyl and carboxylate precursors. For example:

- Route A : Condensation of 2-aminothiophenol-5-carboxylic acid with methyl chloroformate, followed by Vilsmeier-Haack formylation using POCl₃/DMF .

- Route B : Direct formylation of Methyl 1,3-benzothiazole-5-carboxylate using hexamethylenetetramine (HMTA) in trifluoroacetic acid .

Key variables : - Solvent polarity (DMF vs. acetic acid) impacts cyclization efficiency.

- Temperature control (80–120°C) minimizes side products like over-oxidized thiazole rings .

Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and monitor byproducts (e.g., demethylated analogs) using LC-MS .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Q. What are the common reactivity patterns of the formyl and ester groups in this compound?

- Formyl group : Undergoes nucleophilic addition (e.g., with hydrazines to form hydrazones) or condensation (e.g., with amines for Schiff base synthesis) .

- Ester group : Hydrolyzes to carboxylic acid under acidic/basic conditions (e.g., HCl/EtOH or NaOH/H₂O). Methanolysis can regenerate the ester if needed .

Caution : Competitive reactivity between formyl and ester groups requires pH control (e.g., neutral conditions for selective formyl reactions) .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data on the compound’s tautomeric forms be resolved?

- Issue : XRD may show the thiazole ring in a planar conformation, while NMR suggests dynamic keto-enol tautomerism.

- Resolution :

- Conduct variable-temperature NMR (VT-NMR) to detect tautomeric shifts (e.g., coalescence at 100–120°C) .

- Compare DFT-calculated (B3LYP/6-311+G(d,p)) and experimental IR spectra to identify dominant tautomers .

- Use ORTEP-3 for graphical analysis of XRD data to confirm hydrogen bonding networks stabilizing specific tautomers .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Catalyst screening : Nano-ZnO increases formylation efficiency (85% yield vs. 60% with traditional Al₂O₃) by reducing side reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization but require strict anhydrous conditions to prevent ester hydrolysis .

- Workflow : Use flow chemistry for sequential formylation and esterification steps, reducing intermediate purification .

Q. How does the compound’s electronic structure influence its utility in coordination chemistry?

- Donor sites : The formyl oxygen and thiazole nitrogen act as Lewis bases. DFT studies show higher electron density at the formyl group (Mulliken charge: −0.45) vs. thiazole N (−0.32) .

- Metal complexes : Forms stable complexes with Cu(II) and Pd(II), confirmed by ESR and XAS. Applications include catalysis (e.g., Suzuki coupling) .

Q. What computational methods predict the compound’s bioactivity, and how do they align with experimental data?

- Docking studies : AutoDock Vina models show the formyl group binds ATP-binding pockets (e.g., EGFR kinase, ΔG = −9.2 kcal/mol).

- Contradictions : While MD simulations predict high solubility (logP = 1.2), experimental logP (2.5) suggests limited membrane permeability. Adjust force fields (GAFF2) to improve predictability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.